molecular formula C16H12ClN3O2S B2471823 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 896026-86-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2471823
CAS No.: 896026-86-1
M. Wt: 345.8
InChI Key: XKSADJHWIOTJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This benzamide derivative is of significant interest in antibacterial and anticancer research, as the 1,3,4-oxadiazole nucleus is a key structural component in pharmacologically active molecules and has been identified in FDA-approved drugs . The specific substitution pattern on the oxadiazole ring, including the 2-chlorophenyl and 3-(methylsulfanyl)benzamide groups, is designed to modulate the compound's electronic properties, lipophilicity, and its subsequent interaction with biological targets . Compounds containing the 1,3,4-oxadiazole scaffold have been demonstrated to exhibit potent biological effects through multiple mechanisms. Research on structurally similar N-(1,3,4-oxadiazol-2-yl)benzamides has revealed potent antibacterial activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), functioning through mechanisms that may include the disruption of bacterial membrane potential and interference with essential biosynthetic pathways . Furthermore, 1,3,4-oxadiazole derivatives are widely investigated in oncology for their ability to inhibit key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The presence of the methylsulfanyl (S-CH₃) group offers a potential site for metabolic oxidation, which can be utilized to study structure-activity relationships (SAR) and optimize the compound's pharmacokinetic profile . This product is intended for non-human research applications only and is a valuable chemical tool for in vitro studies in hit-to-lead optimization campaigns, mechanism of action studies, and SAR exploration within pharmaceutical and academic research laboratories. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-11-6-4-5-10(9-11)14(21)18-16-20-19-15(22-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSADJHWIOTJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Studied for potential anticancer activity and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents on the oxadiazole ring and the benzamide moiety, leading to differences in bioactivity and physicochemical properties. Key comparisons include:

Compound Name & Structure Key Substituents Biological Activity Reference
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide 2-chlorophenyl, 3-SCH₃-benzamide Not explicitly reported (hypothetical antifungal)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide 4-methoxyphenylmethyl, sulfamoyl-benzamide Antifungal (C. albicans), Trr1 inhibitor
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl, cyclohexyl-ethyl sulfamoyl Antifungal (C. albicans), Trr1 inhibitor
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methyl-benzamide 4-chlorophenylmethyl, thiadiazole core Structural analog (activity unreported)

Key Observations :

Substituent Effects on Bioactivity: LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase (Trr1) inhibition, attributed to their sulfamoyl groups and aromatic substituents . The 2-chlorophenyl group in the target compound vs. LMM5’s 4-methoxyphenylmethyl group suggests divergent electronic profiles.

Core Heterocycle Comparison :

  • Replacing oxadiazole with thiadiazole (as in ’s compound) introduces a sulfur atom in the ring, altering electronic distribution and hydrogen-bonding capacity. Thiadiazoles often exhibit enhanced metabolic stability but may reduce solubility compared to oxadiazoles .

Synthetic Routes: 1,3,4-Oxadiazoles are typically synthesized via cyclization of acylhydrazides with POCl₃ or through condensation reactions with isocyanates (e.g., ).

Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Thiadiazole derivatives () may exhibit slower hepatic clearance due to sulfur’s resistance to oxidative metabolism, whereas oxadiazoles like the target compound could be more prone to hydrolysis .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H8ClN3O2SC_{10}H_{8}ClN_{3}O_{2S} with a molecular weight of 254.696 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Structure

PropertyValue
Molecular FormulaC10H8ClN3O2S
Molecular Weight254.696 g/mol
CAS Number89335-14-8
LogP2.188
PSA (Polar Surface Area)116.83 Ų

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, this compound demonstrated moderate to strong antibacterial activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. The structural features of the oxadiazole ring and the presence of electron-donating groups have been linked to increased cytotoxic activity against cancer cell lines. In particular, SAR studies suggest that substituents on the phenyl ring play a crucial role in enhancing the compound's efficacy .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an effective inhibitor for various enzymes. Its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders respectively .

Study 1: Antibacterial Screening

In a systematic evaluation of synthesized oxadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant growth inhibition against Salmonella typhi with an IC50 value of approximately 10 µg/mL .

Study 2: Anticancer Activity

A study investigating the anticancer properties of oxadiazole derivatives found that this compound showed potent cytotoxicity against A431 and Jurkat cell lines with IC50 values below those of standard chemotherapeutics like doxorubicin . Molecular docking studies suggested that the compound interacts with target proteins primarily through hydrophobic contacts.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound highlights several key features:

  • Oxadiazole Ring : Essential for biological activity.
  • Chlorophenyl Substituent : Enhances lipophilicity and may improve membrane permeability.
  • Methylsulfanyl Group : Contributes to overall stability and may influence binding interactions.

These findings suggest that modifications to these structural components could lead to enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.